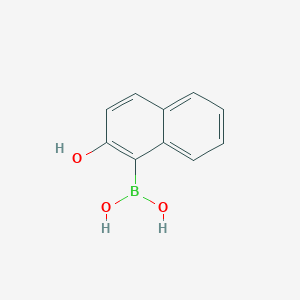

(2-Hydroxynaphthalen-1-yl)boronic acid

Description

Layered Network Geometry

Packing Efficiency

The monoclinic form exhibits marginally denser packing (packing index = 0.692) compared to the orthorhombic form (0.688), attributed to reduced void spaces between shifted layers.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous naphthalenylboronic acids shows the monoclinic form has a 2–3°C higher melting point, consistent with its enhanced packing.

Hydrogen-Bonding Networks and Supramolecular Assembly

Both polymorphs form O–H···O hydrogen-bonded dimers as primary supramolecular motifs:

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O1–H···O2 (intra-dimer) | 1.85–1.92 | 168–172 |

| O3–H···O4 (inter-dimer) | 2.03–2.11 | 156–160 |

- Orthorhombic : Dimers connect via secondary O–H···O bonds to form 2D sheets parallel to (001).

- Monoclinic : Dimers assemble into similar sheets along (100), but with a shift along the a-axis , enabling tighter interlayer van der Waals contacts.

These hydrogen-bonding networks stabilize the crystal lattices and dictate the mechanical anisotropy observed in single-crystal nanoindentation studies of related boronic acids.

Properties

IUPAC Name |

(2-hydroxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVCCKPVARLVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717262 | |

| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898257-48-2 | |

| Record name | (2-Hydroxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-Hydroxynaphthalen-1-yl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles.

Reagent in Organic Synthesis

The compound is also utilized as a reagent in various organic transformations, including the formation of boronic esters and other derivatives. Its ability to form stable intermediates makes it valuable for synthesizing pharmaceutical compounds and agrochemicals.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of boronic acids, including this compound. Research indicates that certain boronic acid derivatives can exhibit cytotoxic effects against cancer cells at sub-micromolar concentrations. For instance, compounds with similar structural features have shown IC50 values indicating significant antiproliferative activity against breast cancer cells .

Drug Development

The incorporation of boronic acid moieties into drug candidates has been shown to enhance their pharmacological profiles. This modification can improve selectivity and bioavailability, leading to more effective treatments for conditions such as multiple myeloma and bacterial infections .

Bioconjugation Techniques

This compound is increasingly used in bioconjugation techniques for labeling biomolecules. Its ability to form reversible covalent bonds with diols allows for the selective tagging of proteins and other biomolecules, facilitating studies in proteomics and diagnostics .

Fluorescence Sensors

Recent advancements have seen the development of fluorescence sensors utilizing this compound derivatives. These sensors can detect boronic acids in biological systems, providing insights into their distribution and concentration within living cells. Such tools are crucial for applications in boron neutron capture therapy (BNCT), where monitoring boron localization is vital for therapeutic efficacy .

Materials Science

In materials science, this compound is employed in the synthesis of advanced materials and polymers. Its reactivity allows for the development of novel materials with tailored properties for applications in electronics and nanotechnology .

Mechanism of Action

The mechanism by which (2-Hydroxynaphthalen-1-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can undergo transmetalation and oxidative addition reactions. The molecular targets and pathways involved are typically related to the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include hydroxylated, methylated, and methoxylated naphthalene or polycyclic boronic acids. Their properties are summarized in Table 1 .

Table 1: Structural and physicochemical properties of selected boronic acids

*Inferred from hydroxyl group presence; precipitation issues noted in analogs lacking polar groups .

Key Observations:

- Solubility: Hydroxyl and methoxy groups enhance aqueous solubility compared to methyl or non-polar analogs.

- pKa : Hydroxyl groups lower pKa (~7–8), favoring boronate anion formation at physiological pH (7.4), which enhances binding to diols (e.g., saccharides) or serine proteases .

Antiproliferative Effects

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid exhibit potent cytotoxicity in triple-negative breast cancer (4T1) cells, with IC₅₀ values of 0.1969 µM and 0.2251 µM , respectively . Their activity is attributed to interactions with proteases or transcription factors, as predicted by in silico models .

- This highlights the importance of substituent-driven solubility for bioactivity.

Enzyme Inhibition and Sensing

- Boronic acids with lower pKa (e.g., hydroxylated derivatives) show stronger binding to enzymes like proteases.

- In glucose sensing, phenylboronic acid-modified carbon dots exhibit high sensitivity due to reversible diol binding, a property shared by hydroxylated naphthalene boronic acids .

Biological Activity

(2-Hydroxynaphthalen-1-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features a naphthalene ring system substituted with a hydroxyl group and a boronic acid moiety. The presence of these functional groups contributes to its unique reactivity and biological properties.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound and related compounds on various cancer cell lines. Key findings include:

- IC50 Values : The compound exhibited significant antiproliferative activity with an IC50 value in the sub-micromolar range. For instance, one study reported an IC50 of approximately 0.1969 μM against 4T1 breast cancer cells, indicating potent cytotoxicity at low concentrations .

- Selectivity : The compound demonstrated selective cytotoxicity towards cancer cells compared to non-cancerous cells. In tests involving C2C12 myoblasts (skeletal muscle origin), the compound induced only a minor decrease in cell viability (approximately 20%), suggesting that its effects are more pronounced in malignant cells .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve several pathways:

- Targeting Proteins : Similar boronic acids have been shown to interact with various proteins, including enzymes like dipeptidyl peptidase IV (DPPIV), which plays a role in glucose metabolism and immune response . The inhibition of such targets can lead to altered cellular signaling and apoptosis in cancer cells.

- Cytokine Modulation : Research suggests that boronic acids may modulate immune responses by affecting cytokine production, potentially enhancing anti-tumor immunity .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical settings:

| Study | Cell Line | IC50 Value | Effect |

|---|---|---|---|

| Study 1 | 4T1 | 0.1969 μM | Significant cytotoxicity |

| Study 2 | C2C12 | ~20% decrease | Minimal effect on non-cancer cells |

| Study 3 | Various | Sub-micromolar range | Potential for broader therapeutic applications |

Broader Implications in Medicinal Chemistry

The growing interest in boronic acids, including this compound, stems from their versatility in medicinal chemistry. They are being explored not only for their anticancer properties but also for potential antibacterial and antiviral activities. The modification of existing drug molecules with boronic acid groups has shown promise in enhancing selectivity and pharmacokinetic profiles .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

(2-Hydroxynaphthalen-1-yl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. This reaction is critical for constructing complex molecules in drug discovery.

Mechanism :

-

Transmetallation between the boronic acid and palladium catalyst (e.g., PdCl₂(dppf)).

-

Aryl halide oxidative addition to palladium, followed by reductive elimination to form the C–C bond .

Example Reaction :

| Substrate | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| Aryl bromide | PdCl₂(dppf) | Et₃N | THF | 85–92% |

Key Findings :

-

The reaction tolerates functional groups like carbonyls and nitro groups .

-

Use of tertiary amines (e.g., Et₃N) suppresses side reactions .

Deboronation Reactions

Deboronation is a strategic method to remove the boronic acid group, often under mild conditions.

Conditions and Outcomes :

| Solvent | Temperature (°C) | Time (h) | Resulting Product | Yield |

|---|---|---|---|---|

| DMSO | 120 | 4 | 2-Hydroxynaphthalene | >95% |

| DMF | 100 | 24 | Partial deboronation | 30% |

Mechanistic Insight :

-

In DMSO, water facilitates σ-bond metathesis, cleaving the B–C bond .

-

Higher temperatures (120°C) ensure complete conversion within 4 hours .

Boronate Ester Formation

The compound reacts with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility for further reactions.

Reaction Pathway :

Optimized Conditions :

Applications :

pH-Dependent Reactivity

The boronic acid group exhibits reversible binding to diols (e.g., saccharides) under physiological pH, enabling applications in sensors and drug delivery.

Key Observations :

-

pKa of boronic acid: ~8.7.

-

At pH > pKa, the boronate anion forms, enhancing nucleophilic reactivity .

Example :

Metal-Free Borylation

The compound undergoes direct C–H borylation in naphthalene derivatives under metal-free conditions.

Reaction Setup :

| Substrate | Reagent | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Naphthol | B₂Pin₂ | DMSO | Bicyclic boronate | 56% |

Mechanism :

Oxidation

-

The hydroxyl group can be oxidized to a quinone using KMnO₄ or CrO₃.

Electrophilic Substitution

-

The naphthalene ring undergoes sulfonation or nitration at the para position to the boronic acid group.

Reaction Conditions and Yields

| Reaction Type | Conditions | Key Reagents/Catalysts | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf), Et₃N, THF, 25°C | Aryl halide | 85–92% |

| Deboronation | DMSO, H₂O, 120°C, 4 h | – | >95% |

| Boronate Ester Formation | CH₂Cl₂, BF₃·OEt₂, RT | Pinacol | 89–94% |

Comparative Reactivity in Solvents

| Solvent | Reactivity (Deboronation) | Preferred For |

|---|---|---|

| DMSO | High | Complete deboronation |

| DMF | Moderate | Partial reactions |

| Toluene | Low | Coupling reactions |

Preparation Methods

Synthesis via 1-Bromo-2-naphthol Intermediate

The patented synthesis method for (2-Hydroxynaphthalen-1-yl)boronic acid involves the following key steps:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. | Synthesis of 1-bromo-2-naphthol | Bromination of 2-naphthol | 1-bromo-2-naphthol |

| 2. | Protection of hydroxyl group | Reaction with dimethyl sulfate | Formation of 1-bromo-2-methoxynaphthalene |

| 3. | Borylation via metalation | Treatment with n-butyllithium followed by reaction with boric acid ester | Formation of 2-methoxynaphthalen-1-yl boronic acid ester |

| 4. | Demethylation and deprotection | Treatment with boron tribromide (BBr3) | Yield of this compound |

This method is reported to provide high purity and high yield of the target boronic acid, addressing previous issues of instability during preparation.

Organometallic Addition to Borate Esters

A common and versatile approach to boronic acids, including this compound, is the reaction of organolithium or Grignard reagents with trialkoxyboranes (e.g., trimethyl borate), followed by hydrolysis. For this compound, the procedure would involve:

- Generation of 2-lithiated or 2-magnesium substituted naphthol derivative,

- Addition to trialkoxyborate to form the boronate ester intermediate,

- Hydrolysis under mild acidic or aqueous conditions to yield the boronic acid.

The challenge in this approach is the hydroxyl group on the naphthalene, which often requires protection (e.g., methylation) to prevent side reactions during metalation and borylation steps.

Palladium-Catalyzed Borylation (Miyaura Borylation)

Another modern method involves palladium-catalyzed cross-coupling of aryl halides with diboron reagents (e.g., bis(pinacolato)diboron) to form arylboronic acids or esters. This method can be adapted for 1-bromo-2-hydroxynaphthalene derivatives, often requiring prior protection of the hydroxyl group to avoid catalyst poisoning or side reactions.

Research Findings and Considerations

Protection of Hydroxyl Group: The hydroxyl group at position 2 is typically protected as a methyl ether (methoxylation) to stabilize the intermediate during lithiation and borylation steps. This step is crucial to prevent side reactions and improve yield.

Metalation and Borylation: The use of strong bases such as n-butyllithium enables halogen-lithium exchange or directed ortho-lithiation, facilitating the formation of the carbon-boron bond. The subsequent reaction with borate esters or boron electrophiles yields boronate esters.

Demethylation: Boron tribromide is an effective reagent to remove the methyl protecting group, regenerating the free hydroxyl and boronic acid functionalities in the final compound.

Purification Challenges: Boronic acids are prone to oxidation and protodeboronation. The method described achieves high purity and yield by careful control of reaction conditions and purification protocols.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Multi-step protection-borylation-demethylation (patented method) | Bromination → Methylation → Metalation + Borylation → Demethylation | High purity, high yield, stable intermediates | Multi-step, requires handling of moisture-sensitive reagents |

| Organometallic addition to trialkoxyborates | Metalation of protected naphthol → Reaction with trialkoxyborate → Hydrolysis | Straightforward, widely used | Requires protection of hydroxyl, sensitive to moisture |

| Palladium-catalyzed Miyaura borylation | Aryl halide + diboron reagent + Pd catalyst | Mild conditions, catalytic | Hydroxyl group may require protection, catalyst sensitivity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and recrystallizing (2-Hydroxynaphthalen-1-yl)boronic acid to obtain high-purity crystals suitable for X-ray diffraction studies?

- Methodology : Commercial (naphthalen-1-yl)boronic acid can be recrystallized from hot water or organic solvents (e.g., ethanol) to yield plate-shaped crystals. For hydroxylated derivatives, adjust solvent polarity to optimize crystal growth. Multi-scan absorption corrections (e.g., SADABS) and Bruker CMOS detectors ensure high-quality X-ray data. Monitor polymorph formation via powder XRD to confirm phase purity .

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structural integrity of this compound after synthesis?

- Methodology : Compare FTIR spectra with reference data to identify B–O (1350–1310 cm⁻¹) and O–H (broad ~3200 cm⁻¹) stretches. Use B NMR to verify boronic acid formation (δ ~30 ppm for trigonal planar boron). H NMR should show aromatic protons consistent with naphthalene substitution patterns .

Q. What are the key hydrogen-bonding motifs in this compound, and how do they influence crystal packing?

- Methodology : Analyze X-ray data (e.g., monoclinic P21/c space group) to identify intermolecular O–H···O and B–O···H interactions. Hydrogen-bond networks stabilize polymorphs; for example, orthorhombic forms exhibit denser packing than monoclinic variants .

Advanced Research Questions

Q. How can discrepancies in polymorph identification be resolved when experimental powder diffractograms deviate from calculated patterns?

- Methodology : Use Rietveld refinement to reconcile experimental vs. simulated XRD patterns. Thermal analysis (TGA/DSC) can detect solvent inclusion or lattice variations. Recrystallization under controlled humidity/temperature minimizes metastable phases .

Q. What computational strategies predict the binding kinetics and thermodynamics of this compound with diol-containing biomolecules?

- Methodology : Employ density functional theory (DFT) to model boronate ester formation. Stopped-flow fluorescence assays (e.g., kon/koff measurements) quantify binding rates. Correlation between kon values and sugar affinity (e.g., fructose > glucose) reveals rate-limiting steps .

Q. How does the hydroxyl group at the 2-position alter electronic properties compared to non-hydroxylated analogs?

- Methodology : Compare Hammett σ values for substituent effects on boron acidity. UV-Vis and fluorescence spectroscopy (e.g., pH-dependent quantum yield) assess electronic perturbations. X-ray crystallography reveals geometric changes (e.g., B–O bond elongation) due to resonance stabilization .

Q. What challenges arise in developing this compound-based sensors for real-time glucose monitoring?

- Methodology : Optimize pH (pKa ~7.6) to balance binding affinity and response time. Fluorescence lifetime imaging (FLIM) tracks dynamic binding equilibria. Competitive assays with Cu²⁺ or ascorbic acid address selectivity issues .

Q. How can thermal stability assessments (TGA) guide applications in high-temperature materials?

- Methodology : Pyrolysis-GC/MS identifies degradation products (e.g., boric oxide). Boronic acids with fused aromatic systems (e.g., pyrene derivatives) exhibit stability up to 600°C, suggesting flame-retardant potential .

Key Findings

- Polymorphism : Recrystallization conditions critically influence phase purity, with orthorhombic forms favoring aqueous media .

- Sensor Design : pH-dependent fluorescence quenching enables reversible diol detection, but competing metal ions require masking agents .

- Thermal Stability : Aromatic boronic acids with electron-withdrawing groups exhibit superior thermal resilience, enabling material science applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.